molecular formula C15H16BrN B13660745 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine

4-(3-Bromo-5-(tert-butyl)phenyl)pyridine

Cat. No.: B13660745
M. Wt: 290.20 g/mol
InChI Key: KXMYNRUDMPFJQW-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-(tert-butyl)phenyl)pyridine is a halogenated aromatic compound characterized by a pyridine ring attached to a bromo- and tert-butyl-substituted phenyl group. Its molecular formula is C₁₅H₁₆BrN, with a molecular weight of 290.21 g/mol . This compound is structurally versatile, serving as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex pharmaceuticals or optoelectronic materials . The tert-butyl group enhances steric bulk and lipophilicity, while the bromine atom provides a reactive site for further functionalization.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

4-(3-bromo-5-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H16BrN/c1-15(2,3)13-8-12(9-14(16)10-13)11-4-6-17-7-5-11/h4-10H,1-3H3

InChI Key

KXMYNRUDMPFJQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine typically involves the bromination of a tert-butylphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The brominated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a pyridine boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-(tert-butyl)phenyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect .

Comparison with Similar Compounds

Structural Analogs

Positional Isomers
  • 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine Molecular Formula: C₁₅H₁₆BrN (identical to the target compound). Key Difference: The pyridine ring is attached at the 3-position of the phenyl group instead of the 4-position.
Substituent Variations
  • 4-(3-Bromo-5-(pyridin-4-yl)phenyl)pyridine
    • Molecular Formula : C₁₆H₁₁BrN₂.
    • Key Difference : The tert-butyl group is replaced with a pyridin-4-yl moiety.
    • Impact : The additional nitrogen atom increases polarity and hydrogen-bonding capacity, which may enhance binding affinity in receptor-targeted drug design .

Functional Group Variations

Triazole-Containing Derivatives
  • 4-(4-(4-Bromophenyl)-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
    • Molecular Formula : C₂₀H₁₄Br₂N₄S.
    • Key Feature : Incorporates a 1,2,4-triazole ring and a sulfur-linked benzyl group.
    • Impact : The triazole ring introduces additional hydrogen-bonding and π-π stacking interactions, making it suitable for catalytic or antimicrobial applications .
Boronate Esters
  • 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • Key Feature : Contains a boronate ester group.
    • Impact : This functional group enables Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures for pharmaceuticals or polymers .

Physicochemical Properties

Compound Name Solubility Melting Point Stability Reference
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine Soluble in CH₂Cl₂, CHCl₃ Not reported Stable under inert conditions
4-(3-Bromo-5-(pyridin-4-yl)phenyl)pyridine Moderate in DMSO Not reported Sensitive to oxidation
Triazole derivative () Low aqueous solubility Not reported Thermal stability up to 200°C

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